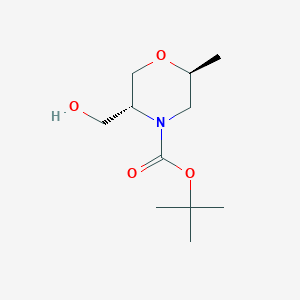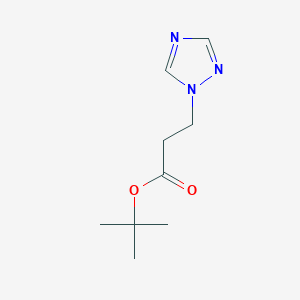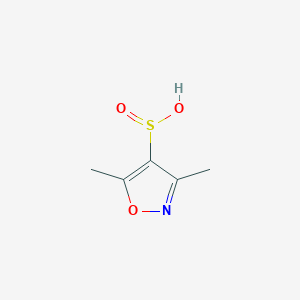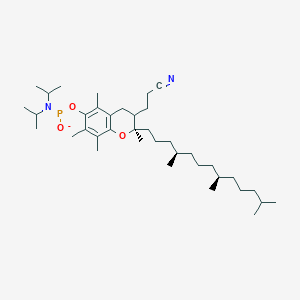
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is an organic compound with a complex structure, featuring a bromine, fluorine, and methoxy group attached to a benzoylacetonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and stability of the compound. These interactions can affect various pathways, including those involved in organic synthesis and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of both bromine and fluorine atoms, along with a methoxy group, offers a unique set of chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7BrFNO2 |
|---|---|
Peso molecular |
272.07 g/mol |
Nombre IUPAC |
3-(4-bromo-3-fluoro-2-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10-6(8(14)4-5-13)2-3-7(11)9(10)12/h2-3H,4H2,1H3 |
Clave InChI |
AFNYSXKJYZXZGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)Br)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)












![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
